1-(cyclopentylamino)propan-2-ol
Description
1-(Cyclopentylamino)propan-2-ol is a chiral amino alcohol with the molecular formula C₈H₁₇NO. Its structure features a cyclopentyl group attached to a propan-2-ol backbone via an amino group, conferring distinct stereochemical and functional properties. The hydroxyl (-OH) group enhances solubility and hydrogen-bonding capacity, while the cyclopentyl moiety introduces steric bulk and conformational rigidity .
Synthesis: The compound is typically synthesized via nucleophilic substitution between cyclopentylamine and (R)- or (S)-2-chloropropanol under basic conditions (e.g., NaOH or K₂CO₃). Industrial production often employs continuous flow reactors to optimize yield and purity .
Properties
CAS No. |
878889-25-9 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopentylamino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with an appropriate epoxide, such as propylene oxide, under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where cyclopentylamine and propylene oxide are combined in the presence of a catalyst. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted amines or alcohol derivatives.
Scientific Research Applications
1-(Cyclopentylamino)propan-2-ol is utilized in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(cyclopentylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The unique properties of 1-(cyclopentylamino)propan-2-ol are best understood through comparisons with analogs (Table 1).
Table 1: Structural and Functional Comparisons
| Compound Name | Structural Features | Key Differences vs. This compound | Applications/Effects | References |
|---|---|---|---|---|
| (2S)-1-(Cyclopentylamino)propan-2-ol | Enantiomer with identical functional groups | Stereochemical configuration alters receptor binding | Potential enantioselective activity | |
| Cyclopentylamine | Cyclopentyl group + NH₂ (no propanol chain) | Lacks hydroxyl group; reduced solubility and H-bonding | Precursor for agrochemicals | |
| 1-(Cyclohexylamino)propan-2-ol | Cyclohexyl instead of cyclopentyl group | Larger ring increases steric bulk and lipophilicity | Enhanced membrane permeability | |
| 1-(Cyclopentylamino)ethanol | Shorter propanol chain (C2 instead of C3) | Reduced steric hindrance; altered pharmacokinetics | Intermediate in surfactant synthesis | |
| 1-(Ethylamino)propan-2-ol | Ethyl group instead of cyclopentyl | Less rigid; lower receptor specificity | Beta-blocker analog studies | |
| 1-(Octylamino)propan-2-ol | Long hydrophobic octyl chain | Enhanced lipid solubility; micelle formation | Surfactant or drug delivery systems |
Cycloalkyl Substitution Effects
- Cyclopentyl vs. Cyclohexyl (e.g., 1-(Cyclohexylamino)propan-2-ol): The cyclohexyl analog’s larger ring increases steric hindrance and lipophilicity, improving membrane permeability but reducing solubility. This makes it less favorable for aqueous-phase reactions compared to the cyclopentyl derivative .
- Cyclopentyl vs. Cyclopropyl (e.g., 1-(Cyclopropylamino)propan-2-ol): The cyclopropyl group’s high ring strain and rigidity may enhance binding to strained enzyme pockets, though its smaller size reduces steric shielding effects seen in cyclopentyl analogs .
Chain Length and Functional Group Modifications
- 1-(Cyclopentylamino)ethanol: The shorter carbon chain reduces molecular weight and steric bulk, making it more reactive in nucleophilic substitutions but less effective in chiral resolution .
- 1-(Ethylamino)propan-2-ol: The absence of a cyclic group simplifies synthesis but diminishes stereochemical control, limiting its utility in enantioselective applications .
Enantiomeric Specificity
The (2S) -enantiomer exhibits distinct biological activity due to differential interactions with chiral receptors. For example, in beta-adrenergic systems, enantiomers may antagonize or agonize receptors depending on their configuration .
Research Findings and Unique Advantages
This compound’s uniqueness arises from its balanced steric profile (cyclopentyl group) and dual functionality (amino + hydroxyl groups). Key findings include:
- Receptor Binding: Demonstrates higher affinity for beta-adrenergic receptors than ethylamino or octylamino analogs due to optimal hydrophobicity and H-bonding capacity .
- Synthetic Versatility: The hydroxyl group enables derivatization into esters or ethers, while the amino group facilitates Schiff base formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
